methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a methyl ester at position 4, and an acetylamino linker at position 2 connected to a 1-methylindole moiety. This structure combines pharmacologically relevant motifs: the thiazole ring is known for its metabolic stability and drug-like properties, while the indole group is prevalent in bioactive molecules targeting neurological and anticancer pathways . Although direct toxicological data for this compound are unavailable, structurally related thiazoles and indole derivatives often exhibit moderate cytotoxicity and require careful handling .
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(1-methylindol-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H17N3O3S/c1-10-15(16(22)23-3)19-17(24-10)18-14(21)8-11-9-20(2)13-7-5-4-6-12(11)13/h4-7,9H,8H2,1-3H3,(H,18,19,21) |
InChI Key |
LCFLRCFKZVJDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with a halogenated acyl compound under basic conditions.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functionalities, often using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of the ester and amide groups.
Substitution: Substituted esters and amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its structural features allow it to interact with specific enzymes and receptors, making it a potential lead compound for the development of new drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure also makes it a valuable intermediate in the synthesis of other high-value chemicals.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The indole moiety can interact with aromatic amino acids in proteins, while the thiazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
A. Bacillamide A (2-Acetyl-N-[2-(1H-Indol-3-Yl)Ethyl]-1,3-Thiazole-4-Carboxamide)
- Structure: Shares a thiazole-indole framework but differs in substituents. Bacillamide A has an ethyl tryptamine chain instead of the methyl ester and 1-methylindole-acetylamino group.
- Synthesis: Prepared via solvent-free grinding of ethyl-2-acetyl-1,3-thiazole-4-carboxylate with tryptamine, contrasting with the target compound’s likely route involving 1-methylindole acetyl chloride and methyl 2-amino-5-methylthiazole-4-carboxylate .
- Bioactivity : Bacillamide A exhibits antimicrobial activity, while the target compound’s ester and methylindole groups may shift its pharmacological profile toward anticancer or anti-inflammatory applications .
B. Thiazole-Oxadiazole Hybrids (N-[(5-Substituted-1,3,4-Oxadiazol-2-Yl) Methyl]-4-Phenyl-1,3-Thiazol-2-Amine)
- Structure : Combines thiazole with oxadiazole, whereas the target compound pairs thiazole with indole.
- Bioactivity : These hybrids demonstrate anticancer activity, suggesting that the target compound’s indole-thiazole architecture could similarly target kinase or apoptosis pathways .
C. 3-[(2-Amino-4-Oxo-Thiazol-5-Ylidene)Methyl]-1H-Indole-2-Carboxylic Acid Derivatives
- Structure: Links indole and thiazole via a methylene group, unlike the acetylamino bridge in the target compound.
- Synthesis: Reflux of 3-formylindole derivatives with 2-aminothiazol-4(5H)-one in acetic acid, a method distinct from the target’s likely peptide-like coupling .
- Physicochemical Properties : The carboxylic acid group in these derivatives increases polarity compared to the target’s methyl ester, which may improve cell permeability .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Bacillamide A | Thiazole-Oxadiazole Hybrids |
|---|---|---|---|
| Molecular Weight | ~371.4 g/mol (estimated) | 341.4 g/mol | ~350–400 g/mol |
| Key Functional Groups | Methyl ester, 1-methylindole, acetylamino | Ethyl carboxamide, indole | Oxadiazole, phenylthiazole |
| Solubility | Moderate (ester enhances lipophilicity) | Low (hydrophobic ethyl chain) | Variable (oxadiazole increases polarity) |
| Synthetic Complexity | Intermediate (amide coupling) | Low (solvent-free grinding) | High (multi-step cyclization) |
Spectral Characterization
- NMR: Expected signals include a singlet for the thiazole C5-methyl (~2.5 ppm), ester methyl (~3.8 ppm), and indole aromatic protons (~7.1–7.8 ppm). Comparable patterns are observed in 5-amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (e.g., SCH₂ at ~4.86 ppm) .
- Mass Spectrometry : A molecular ion peak at m/z ~371.4 (M+H)⁺ is anticipated, similar to thiazole-oxadiazole hybrids (e.g., m/z 295.0 for a simpler analogue) .
Biological Activity
Methyl 5-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates an indole moiety with a thiazole ring, along with acetyl and carboxylate functional groups. Its molecular formula is C17H17N3O3S, with a molecular weight of approximately 343.4 g/mol . The unique combination of these structural elements contributes to its biological activity.
Biological Activities
1. Antimicrobial Activity
this compound has shown promising antimicrobial properties. Studies indicate its effectiveness against various microbial strains, suggesting potential applications in treating infections . The mechanism may involve disruption of microbial cell membranes through the thiazole ring's interaction with lipid components.
2. Anticancer Properties
Research highlights the compound's anticancer potential, particularly through mechanisms such as:
- Inhibition of Tubulin Polymerization : This action leads to cell cycle arrest in cancer cells, preventing their proliferation .
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, enhancing its therapeutic efficacy .
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Indole Moiety : This component can interact with various enzymes and receptors involved in cancer progression and microbial resistance.
- Thiazole Ring : It may facilitate the disruption of cellular structures in pathogens and cancer cells, enhancing the compound's overall effectiveness .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Indomethacin | Indole derivative with carboxylic acid | Strong anti-inflammatory properties |
| Thiazolidinedione | Thiazole ring with different substituents | Primarily used for diabetes treatment |
| Methyl 2-amino-5-methylthiazole | Thiazole ring with amino group | Simpler structure, less functional diversity |
This comparison highlights the unique aspects of this compound that contribute to its distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
